molecular formula C21H22O5 B14391420 Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate CAS No. 89861-29-0

Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate

Cat. No.: B14391420
CAS No.: 89861-29-0
M. Wt: 354.4 g/mol
InChI Key: QQLGZWHFCGVVIN-UHFFFAOYSA-N
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Description

Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxyphenyl groups and a keto-enol structure, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to its keto-enol tautomerism, which allows it to participate in various chemical reactions. Additionally, the presence of methoxyphenyl groups enhances its ability to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4-bis(4-methoxyphenyl)-3-oxobutanoate
  • Ethyl 5,5-bis(4-hydroxyphenyl)-3-oxopent-4-enoate
  • Ethyl 5,5-bis(4-methylphenyl)-3-oxopent-4-enoate

Uniqueness

Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a keto-enol structure

Properties

CAS No.

89861-29-0

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C21H22O5/c1-4-26-21(23)14-17(22)13-20(15-5-9-18(24-2)10-6-15)16-7-11-19(25-3)12-8-16/h5-13H,4,14H2,1-3H3

InChI Key

QQLGZWHFCGVVIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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